{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
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Overview
Description
2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves the reaction of 2-chloro-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Hydrolysis: The acetonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced triazine derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its triazine core, which is known for its biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine groups and triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of 2-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pyrrolidine groups enhances its potential for biological interactions and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H18N6O |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C13H18N6O/c14-5-10-20-13-16-11(18-6-1-2-7-18)15-12(17-13)19-8-3-4-9-19/h1-4,6-10H2 |
InChI Key |
HEJCUOFEZLZVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)OCC#N)N3CCCC3 |
Origin of Product |
United States |
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